![molecular formula C37H65NO12 B164011 9-Deoxo-12-deoxy-9,12-epoxyerythromycin CAS No. 134108-11-5](/img/structure/B164011.png)
9-Deoxo-12-deoxy-9,12-epoxyerythromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Deoxo-12-deoxy-9,12-epoxyerythromycin, also known as this compound, is a useful research compound. Its molecular formula is C37H65NO12 and its molecular weight is 715.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
In Vitro and In Vivo Studies
Research has demonstrated that 9-deoxo-12-deoxy-9,12-epoxyerythromycin and its derivatives exhibit significant antibacterial properties against various pathogens. A study reported that analogs of this compound showed comparable or enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae when compared to erythromycin. Specific derivatives, such as those with modifications at the 11 position of the macrolide ring, displayed improved bioavailability and activity against Gram-negative bacteria, including Haemophilus influenzae and Legionella pneumophila .
Compound | Target Bacteria | Activity |
---|---|---|
This compound | Staphylococcus aureus | Enhanced compared to erythromycin |
A-63881 (11-keto) | Streptococcus pneumoniae | Higher serum concentration |
A-69334 (11-epiamino) | Haemophilus influenzae | Increased half-life |
Prokinetic Agent Potential
Recent studies have suggested that 9-deoxoerythromycin compounds can serve as prokinetic agents. These compounds are beneficial in treating gastrointestinal motility disorders due to their ability to stimulate gastrointestinal movement. The mechanism involves modulation of motilin receptors, which enhances gastric emptying and intestinal transit .
Derivative Synthesis and Evaluation
The synthesis of various derivatives of this compound has been a focal point in research. Modifications at different positions on the macrolide structure have led to compounds with improved pharmacokinetic profiles. For instance, the introduction of hydroxy or amino groups at specific positions has resulted in derivatives that maintain stability in acidic environments while exhibiting enhanced antibacterial efficacy .
Derivative | Modification | Effect |
---|---|---|
A-71671 | 11-epiamino-4"-amino | Improved activity against S. aureus |
A-73020 | 11-epiamino | Better pharmacokinetics |
Case Studies
- Efficacy Against Resistant Strains : A case study highlighted the effectiveness of a specific analog of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated superior activity in vitro compared to standard treatments .
- Clinical Trials for Gastrointestinal Disorders : Clinical trials evaluating the prokinetic effects of 9-deoxoerythromycin derivatives have shown promising results in patients with gastroparesis. These studies indicated significant improvements in gastric emptying times and patient-reported outcomes .
Propiedades
Número CAS |
134108-11-5 |
---|---|
Fórmula molecular |
C37H65NO12 |
Peso molecular |
715.9 g/mol |
Nombre IUPAC |
(1R,2R,5R,6S,7S,8R,11R,12S,13S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28+,29+,31+,32-,34+,35?,36-,37-/m1/s1 |
Clave InChI |
SLHPXIYHGWPYGO-IKACPNRHSA-N |
SMILES |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
SMILES isomérico |
CC[C@@H]1[C@@]2(C(=O)[C@H]([C@@H](O2)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C |
SMILES canónico |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
Sinónimos |
9-deoxo-12-deoxy-9,12-epoxyerythromycin A 69328 A-69328 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.